N-Pentadecanoyl-psychosine
Description
Classification as a Glycosphingolipid and Psychosine (B1678307) Analog
N-Pentadecanoyl-psychosine is classified as a glycosphingolipid. medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com Glycosphingolipids are a class of lipids containing a carbohydrate group and a lipid component. Structurally, it is an analog of psychosine (also known as galactosylsphingosine), a cytotoxic lysosphingolipid that accumulates in certain lysosomal storage diseases. researchgate.netnih.govchemicalbook.com The core structure consists of a sphingosine (B13886) backbone linked to a galactose sugar. What distinguishes this compound is the attachment of a pentadecanoyl group, a 15-carbon fatty acid, to the amino group of the sphingosine. This modification makes it a synthetic derivative useful for various research applications. larodan.comcaymanchem.com
Significance in Lipid Biochemistry and Cellular Dynamics Research
The study of this compound and its parent compound, psychosine, is crucial for understanding lipid biochemistry and cellular dynamics. Psychosine itself is implicated as the primary toxic metabolite in Krabbe disease, a devastating neurodegenerative lysosomal storage disorder. researchgate.netcore.ac.uknih.gov In this disease, a deficiency in the enzyme galactocerebrosidase (GALC) leads to the accumulation of psychosine. pnas.orgplos.orgnih.gov
This accumulation has profound effects on cellular function. Psychosine is known to disrupt cell membranes, particularly the lipid rafts, which are specialized microdomains rich in sphingolipids and cholesterol that are critical for cell signaling. researchgate.netfrontiersin.org By altering the architecture and fluidity of membranes, psychosine can trigger a cascade of detrimental events, including impaired cell signaling, demyelination, and ultimately, cell death (apoptosis), particularly in oligodendrocytes, the myelin-producing cells of the central nervous system. core.ac.ukplos.orgfrontiersin.org Research into these mechanisms provides vital insights into the pathology of Krabbe disease and other leukodystrophies.
The study of cellular dynamics, which encompasses the movement and interactions of cellular components, is greatly informed by understanding how lipids like psychosine influence membrane properties. nih.govous-research.no For instance, psychosine has been shown to increase the rigidity of localized areas in the plasma membrane and promote the shedding of membranous microvesicles, a process that may contribute to demyelination. plos.org
Overview of Research Utility as a Synthetic Probe
Due to its defined chemical structure, this compound serves as a valuable synthetic probe in biochemical research. medchemexpress.commedchemexpress.comnih.gov It is often used as an internal standard in mass spectrometry-based lipidomics studies. duke.edunih.govresearchgate.net This allows for the precise quantification of endogenous psychosine levels in biological samples, such as dried blood spots, which is critical for the diagnosis and monitoring of Krabbe disease. nih.govduke.edumayocliniclabs.com
Furthermore, synthetic analogs like this compound are instrumental in studying the specific interactions between psychosine and cellular components. By using a molecule with a known fatty acid chain length, researchers can investigate how the lipid portion of the molecule influences its localization within membranes and its interaction with proteins. nih.govfrontiersin.org These studies help to dissect the molecular mechanisms of psychosine-induced cytotoxicity and to identify potential therapeutic targets. pnas.orgnih.gov For example, research has utilized such compounds to explore the role of psychosine in membrane adhesion and to develop high-throughput screening assays for potential drugs. medchemexpress.comnih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 112726-51-9 larodan.com |
| Molecular Formula | C₃₉H₇₅NO₈ larodan.com |
| Molecular Weight | 686.02 g/mol larodan.com |
| Classification | Glycosphingolipid medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com |
| Synonyms | C15 Galactosylceramide (d18:1/15:0), GalCer(d18:1/15:0) medchemexpress.comcaymanchem.com |
Table 2: Key Research Findings Related to Psychosine and its Analogs
| Research Area | Finding | Significance |
|---|---|---|
| Krabbe Disease Pathogenesis | Accumulation of psychosine due to GALC deficiency is cytotoxic to oligodendrocytes. researchgate.netcore.ac.uknih.gov | Establishes psychosine as a key pathogenic molecule in this neurodegenerative disease. nih.gov |
| Cellular Membrane Disruption | Psychosine alters the structure and function of lipid rafts and increases membrane rigidity. researchgate.netplos.orgfrontiersin.org | Explains the pleiotropic effects of psychosine on cell signaling and membrane stability. |
| Diagnostic Biomarker | Elevated levels of psychosine in blood spots are a specific marker for infantile Krabbe disease. nih.govduke.edu | Enables more accurate newborn screening and early diagnosis. mayocliniclabs.com |
| Therapeutic Target Identification | Inhibition of acid ceramidase, an enzyme involved in psychosine synthesis, increases lifespan in a mouse model of Krabbe disease. pnas.org | Suggests a novel therapeutic strategy for substrate reduction therapy. |
| Mass Spectrometry | Synthetic analogs like this compound are used as internal standards for accurate psychosine quantification. duke.edunih.govnih.gov | Improves the reliability of diagnostic and research assays. |
Properties
Molecular Formula |
C39H75NO8 |
|---|---|
Molecular Weight |
686 |
Appearance |
Unit:5 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C15:0-Cerebroside |
Origin of Product |
United States |
Structural Features and Chemical Synthesis for Research Applications
Defining Structural Characteristics of N-Pentadecanoyl-psychosine
This compound is a complex lipid molecule composed of three main components: a sphingosine (B13886) base, a galactose sugar moiety, and a pentadecanoyl fatty acid. The sphingosine is an 18-carbon amino alcohol with a long hydrocarbon chain. The galactose, a six-carbon sugar, is attached to the primary hydroxyl group of the sphingosine via a β-glycosidic linkage. Finally, the pentadecanoyl group, a 15-carbon saturated fatty acid, is attached to the amino group of the sphingosine base through an amide linkage. This N-acylation is what distinguishes it from its precursor, psychosine (B1678307).
The precise stereochemistry of the molecule is crucial for its biological recognition and function. The naturally occurring isomer possesses the D-erythro configuration in the sphingosine backbone.
Table 1: Structural and Chemical Identifiers for this compound
| Property | Value |
| Molecular Formula | C₃₉H₇₅NO₈ |
| Molecular Weight | 686.03 g/mol |
| Synonyms | N-C15:0-Psychosine, Galactosylsphingosine-C15:0 |
| Core Structure | Psychosine (Galactosylsphingosine) |
| Acyl Group | Pentadecanoyl (C15:0) |
Methodologies for Chemical Synthesis of this compound
The synthesis of this compound for research purposes can be achieved through various chemical strategies. These can be broadly categorized into total synthesis approaches, where the molecule is built from simpler starting materials, and derivatization from naturally occurring or synthetically obtained precursors.
Total Synthesis Approaches
The total synthesis of N-acyl psychosine derivatives is a multi-step process that requires careful control of stereochemistry. While a specific total synthesis of this compound is not extensively documented, the general strategies for synthesizing glycosphingolipids can be applied.
A common approach involves the stereoselective synthesis of the sphingosine backbone. This can be accomplished from chiral starting materials such as amino acids or carbohydrates, or through asymmetric synthesis methodologies. Once the appropriately protected sphingosine derivative is obtained, the next critical step is the glycosylation to introduce the galactose unit. This is typically achieved using a protected galactose donor, such as a glycosyl halide or a trichloroacetimidate, and a suitable promoter to control the formation of the desired β-glycosidic bond.
Following successful glycosylation, the final step involves the acylation of the amino group on the sphingosine backbone with pentadecanoyl chloride or an activated form of pentadecanoic acid. The choice of protecting groups throughout the synthesis is critical to ensure that the desired reactions occur at the correct positions and to allow for selective deprotection at the final stages to yield the target molecule.
Derivatization from Precursors
A more direct and often higher-yielding method for obtaining this compound is through the derivatization of its precursor, psychosine (galactosylsphingosine). Psychosine can be isolated from natural sources or produced synthetically. The synthesis then involves a straightforward N-acylation reaction.
A common and efficient method for this acylation is the use of an activated fatty acid derivative. For instance, pentadecanoic acid can be converted to its N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with the free amino group of psychosine under mild basic conditions to form the stable amide bond, yielding this compound. This semi-synthetic approach is often preferred for producing a range of N-acyl psychosine analogs for research, as it allows for the introduction of various fatty acyl chains onto a common psychosine core.
Enantiomeric Synthesis and Its Implications for Biological Studies
The synthesis of the unnatural enantiomer of psychosine and its acylated derivatives has been a valuable tool for investigating the mechanisms of psychosine-induced cytotoxicity. nih.gov Since proteins and enzymes in biological systems are chiral, they typically interact specifically with only one enantiomer of a chiral molecule. nih.gov
By synthesizing the unnatural L-threo enantiomer of psychosine and its derivatives, researchers can probe whether the biological effects of the natural D-erythro form are mediated by specific protein interactions or by more general, non-stereospecific mechanisms such as the disruption of cell membranes. nih.gov
Studies have shown that the unnatural enantiomer of psychosine can induce cellular toxicity to a similar or even greater extent than the natural enantiomer. nih.gov This suggests that at least some of the detrimental effects of psychosine accumulation, as seen in conditions like Krabbe disease, may be due to its physicochemical properties and its ability to perturb the lipid bilayer of cell membranes, a process that is not dependent on stereospecific recognition by a protein target. nih.gov This has significant implications for understanding the pathophysiology of such diseases and for the development of potential therapeutic strategies.
Biosynthetic and Metabolic Pathways of Psychosine Analogs
Anabolic Pathways of Psychosine (B1678307) Formation
The primary anabolic, or synthesis, pathway for psychosine involves the direct galactosylation of sphingosine (B13886).
The key enzyme in the anabolic formation of psychosine is UDP-galactose ceramide galactosyltransferase (CGT), also known as UGT8. nih.govrug.nl This enzyme is predominantly expressed in oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively. nih.govresearchgate.net CGT's primary role is catalyzing the transfer of a galactose molecule from the activated sugar donor, UDP-galactose, to a lipid acceptor. nih.govrug.nl This function is a crucial step in the synthesis of galactosphingolipids, which are essential components of the myelin sheath. rug.nl
While CGT is well-known for its role in synthesizing galactosylceramide (GalCer) from ceramide, it also acts on sphingosine itself. nih.govresearchgate.net In this reaction, CGT transfers a galactose moiety from UDP-galactose directly to the sphingosine backbone, forming galactosylsphingosine, or psychosine. researchgate.netnih.gov This anabolic process is one of the recognized routes for psychosine generation within the cell. pnas.orgnih.gov Therefore, N-Pentadecanoyl-psychosine can be formed through the action of CGT on a corresponding N-pentadecanoyl-sphingosine precursor.
Catabolic Pathways and Degradation
The breakdown and clearance of psychosine analogs are equally critical for preventing their toxic accumulation. This process involves several key lysosomal enzymes.
The primary enzyme responsible for the degradation of psychosine is galactosylceramidase (GALC). nih.govnih.govelsevierpure.com GALC is a lysosomal hydrolase that cleaves the terminal β-galactose from its substrates. taylorandfrancis.com Its function is essential for the turnover of myelin components. taylorandfrancis.com GALC exhibits substrate specificity for several galactolipids, most notably galactosylceramide and psychosine (galactosylsphingosine). nih.govtaylorandfrancis.com The enzymatic action of GALC on psychosine hydrolyzes it into galactose and sphingosine, effectively detoxifying the molecule. nih.gov A deficiency in GALC activity leads to the pathological accumulation of its substrates, which is the biochemical hallmark of Krabbe disease. nih.govnih.gov
While traditionally viewed as part of an anabolic pathway, recent research has uncovered a significant catabolic route that paradoxically leads to the formation of psychosine. This pathway involves the enzyme acid ceramidase (ACDase). pnas.orgnih.gov While GALC degrades galactosylceramide to ceramide and galactose, ACDase can deacylate galactosylceramide, removing its fatty acid chain to produce psychosine and a free fatty acid. pnas.orgnih.govresearchgate.net
This pathway becomes particularly significant in the context of GALC deficiency. When GALC is non-functional, its primary substrate, galactosylceramide, accumulates and can be shunted to this alternative degradation pathway mediated by ACDase, resulting in a marked increase in psychosine production. pnas.orgnih.gov Studies using mouse models have confirmed this, showing that the genetic ablation of ACDase in a GALC-deficient mouse prevents psychosine accumulation and rescues the lethal disease phenotype. nih.gov
| Enzyme | Pathway | Substrate(s) | Product(s) | Primary Function |
| UDP-galactose Ceramide Galactosyl Transferase (CGT) | Anabolic | UDP-galactose, Sphingosine | Psychosine | Synthesis of psychosine. |
| Galactosylceramidase (GALC) | Catabolic | Psychosine, Galactosylceramide | Sphingosine, Ceramide | Primary degradation of psychosine and galactosylceramide. |
| Acid Ceramidase (ACDase) | Catabolic | Galactosylceramide | Psychosine | Alternative degradation of galactosylceramide, leading to psychosine formation, especially when GALC is deficient. |
Implications of Dysregulated Metabolism in Disease Models
The failure to properly metabolize psychosine analogs has profound and devastating consequences, primarily illustrated by the neurodegenerative disorder Krabbe disease, also known as globoid cell leukodystrophy (GLD). nih.gov
Krabbe disease is caused by mutations in the GALC gene, leading to a severe deficiency in GALC enzyme activity. elsevierpure.comnih.gov This defect disrupts the catabolism of psychosine, causing it to accumulate to highly toxic levels in the nervous system. nih.govnih.gov Psychosine is a cytotoxic lipid that induces apoptosis (programmed cell death) in oligodendrocytes and Schwann cells. nih.govnih.gov The loss of these vital myelin-producing cells leads to progressive and widespread demyelination throughout the central and peripheral nervous systems. elsevierpure.comnih.gov The twitcher mouse is a well-established and authentic murine model of Krabbe disease that naturally lacks GALC activity and is instrumental in studying the disease's pathology and potential therapies. mdpi.comnih.gov
More recently, dysregulation of psychosine metabolism has been implicated in other neurodegenerative conditions. Research has identified the GALC gene as a potential risk locus for Parkinson's disease. researchgate.netuni.lunih.gov Studies have shown that psychosine levels can be elevated in the brains of Parkinson's disease patients compared to healthy controls, particularly in vulnerable regions like the substantia nigra and white matter. researchgate.netnih.gov This suggests that even partial defects in psychosine metabolism could contribute to the pathology of more common adult-onset neurodegenerative diseases. nih.gov
| Disease Model | Key Metabolic Defect | Primary Accumulated Substrate | Pathological Consequence |
| Krabbe Disease (GLD) | Deficiency of Galactosylceramidase (GALC) | Psychosine (Galactosylsphingosine) | Apoptosis of oligodendrocytes/Schwann cells, widespread demyelination. elsevierpure.comnih.govnih.gov |
| Parkinson's Disease (risk factor) | Potential alterations in GALC activity | Psychosine (Galactosylsphingosine) | Elevated psychosine levels in vulnerable brain regions, potential contribution to α-synuclein pathology. researchgate.netuni.lunih.gov |
Advanced Analytical Methodologies for Detection and Quantification
Mass Spectrometry-Based Lipidomics for Psychosine (B1678307) Quantification
Mass spectrometry (MS) has become the cornerstone for the analysis of lipids, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation, it provides a powerful platform for the quantification of specific lipid species like psychosine from complex biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of psychosine in biological samples such as serum and dried blood spots (DBS). nih.govchemrxiv.orgacs.org This technique involves the separation of analytes by liquid chromatography followed by their detection using tandem mass spectrometry. In the positive ion mode, psychosine can be readily ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), which significantly enhances the specificity and sensitivity of the assay. chemrxiv.orgnih.gov
A significant challenge in psychosine analysis is its structural similarity to other isomers, such as glucosylsphingosine. Effective chromatographic separation is therefore essential. Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully employed to achieve separation of these isomers prior to MS/MS analysis, ensuring accurate quantification. chemrxiv.org The LC-MS/MS method has been validated for its accuracy, precision, specificity, linearity, and sensitivity, with calibration plots demonstrating linearity over a significant concentration range. nih.gov This methodology is robust enough to be considered as a second-tier assay in newborn screening programs for conditions where psychosine is a key biomarker. chemrxiv.orgacs.org
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Psychosine Quantification This table is interactive. Users can sort the columns by clicking on the headers.
The use of an appropriate internal standard (IS) is critical for achieving accurate and precise quantification in mass spectrometry. The IS is added to the sample at a known concentration at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response. For psychosine quantification, various internal standards have been utilized, including N,N-dimethyl-D-erythro-sphingosine and lactosylsphingosine. chemrxiv.orgnih.gov
N-Pentadecanoyl galactosylceramide (N15:0 GalCer), a structurally related sphingolipid, serves as a valuable internal standard in broader shotgun lipidomics and LC-MS/MS analyses that include the quantification of galactosylceramides and other sphingolipids. nih.govucl.ac.ukmdpi.com Its chemical similarity to psychosine ensures that it behaves similarly during extraction and ionization, making it a suitable reference compound. The choice of an ideal internal standard, often a stable isotope-labeled version of the analyte, is crucial for minimizing analytical variability and ensuring the reliability of the quantitative data. frontiersin.org
Chromatographic Separation Techniques
Chromatographic separation is an indispensable component of the analytical workflow for psychosine, primarily to resolve it from its isomers. chemrxiv.org The co-elution of structurally similar compounds can lead to inaccurate quantification due to overlapping signals in the mass spectrometer. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are commonly used.
Different column chemistries and mobile phases are employed to optimize the separation. As mentioned, HILIC is effective for separating polar compounds like psychosine and its isomers. chemrxiv.org Other approaches may include the use of columns with unique selectivities, such as those with biphenyl (B1667301) bonded phases, which can offer enhanced resolution for aromatic and moderately polar analytes, including various isomeric compounds. nih.gov The development of a robust chromatographic method is a key step in ensuring the analytical specificity required for accurate psychosine measurement in complex biological samples.
Imaging Techniques for Cellular Localization and Dynamics
Understanding the spatial distribution of psychosine within cells and tissues is crucial for elucidating its mechanism of toxicity. While traditional methods provide quantitative data from homogenized samples, they lack spatial information. Mass Spectrometry Imaging (MSI) has emerged as a powerful tool to visualize the distribution of lipids, including sphingolipids, directly in tissue sections. nih.govnih.govjneurosci.org
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is the most widely used technique for lipid imaging. nih.govchemrxiv.orgacs.org This method involves coating a tissue section with a matrix that facilitates the desorption and ionization of analytes upon laser irradiation. By collecting mass spectra across the entire tissue section, a two-dimensional ion density map can be generated, revealing the localization of specific molecules. MALDI-MSI has been successfully used to map the distribution of various sphingolipids, such as ceramides (B1148491) and sphingomyelin, in brain tissue, linking their localization to specific anatomical structures or pathological features like amyloid-β plaques. nih.govchemrxiv.orgacs.org This approach provides invaluable insights into the localized accumulation of lipids in disease states.
Studies have indicated that psychosine preferentially accumulates in cholesterol-rich membrane microdomains known as lipid rafts. nih.gov This localization is thought to disrupt the architecture and function of these domains, contributing to the cellular pathology observed in diseases characterized by psychosine accumulation. To probe the interactions of psychosine with membranes, synthesized enantiomers of psychosine have been used as tools to distinguish between stereo-specific protein-lipid interactions and non-enantioselective perturbations of the lipid bilayer. nih.gov These advanced techniques are critical for moving beyond simple quantification to a deeper understanding of the subcellular dynamics and pathological impact of N-Pentadecanoyl-psychosine and related compounds.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| N-Pentadecanoyl Galactosylceramide | N15:0 GalCer |
| Psychosine | |
| Galactosylsphingosine | |
| Glucosylsphingosine | |
| N,N-dimethyl-D-erythro-sphingosine | |
| Lactosylsphingosine | |
| Ceramide | |
| Sphingomyelin |
Membrane Interactions and Biocellular Dynamics
Incorporation into Cellular Membranes and Lipid Bilayers
As an amphipathic molecule, psychosine (B1678307) is predisposed to partition into cellular membranes rather than remaining in aqueous environments. Research has demonstrated that it preferentially integrates into detergent-resistant membrane microdomains, which are enriched in cholesterol and sphingolipids. This partitioning is not random; psychosine shows a particular affinity for these specialized membrane regions, often referred to as lipid rafts. This localization is a key initial step in its mechanism of toxicity, as it places the molecule in critical signaling and structural hubs of the cell membrane. The chemical affinity between cholesterol and sphingolipids contributes to this targeted accumulation.
Influence on Membrane Adhesion Processes
The accumulation of psychosine within the plasma membrane leads to a significant perturbation of the membrane's biophysical properties. This disruption of the fundamental membrane structure and integrity has widespread downstream effects on various cellular pathways. While direct studies detailing the specific influence of N-Pentadecanoyl-psychosine on focal adhesions and other defined membrane adhesion processes are not extensively documented, its known effects on membrane architecture and lipid raft signaling platforms are profound. Lipid rafts serve as organizing centers for proteins involved in cell signaling and adhesion. By disrupting these domains, psychosine indirectly impacts the signaling cascades that regulate cellular adhesion and communication with the extracellular matrix.
Modulation of Membrane Architecture and Lipid Rafts
Psychosine's most well-documented effect is the disruption of lipid raft architecture. nih.govelsevierpure.com Lipid rafts are specialized membrane microdomains that act as platforms for the assembly of signaling molecules. The accumulation of psychosine within these domains alters their composition and structure. This is accompanied by changes in the distribution of resident raft-marker proteins, such as flotillin-2 and caveolin-1, and an increase in the concentration of cholesterol within these domains. This disruption of raft integrity is considered a primary mechanism through which psychosine exerts its wide-ranging toxic effects, impacting multiple signaling pathways that are crucial for cell survival and function.
Table 1: Effect of Psychosine on Red Blood Cell (RBC) Membrane Rigidity
| Psychosine Concentration | Observation | Quantitative Change (GP Value) |
| 2 µM | Induction of rigid domains | Significant increase in localized GP |
| 5 µM | More pronounced rigid domains | Further increase in localized GP |
| 10 µM | Widespread areas of high rigidity | Highest observed localized GP values |
GP (Generalized Polarization) value is an indicator of membrane order; higher values correspond to higher rigidity.
Induction of Membrane Microvesicle Shedding
A significant consequence of psychosine-induced membrane destabilization is the enhanced shedding of membrane microvesicles. The localized increases in membrane rigidity and the disruption of lipid domains are thought to create abnormal tension at the edges of these submicrometric domains. This mechanical stress can lead to the outward budding and pinching off of small portions of the plasma membrane, a process known as microvesicle shedding or microvesiculation. This phenomenon has been observed in both oligodendroglial cells and myelin membranes exposed to aberrant levels of psychosine, providing a direct mechanism for membrane loss and contributing to the demyelination seen in Krabbe's disease.
Table 2: Research Findings on Psychosine-Induced Membrane Effects
| Experimental Model | Finding | Implication |
| Red Blood Cells | Psychosine disrupts sphingomyelin-enriched domains and increases localized membrane rigidity. | Demonstrates a direct biophysical effect on a simple plasma membrane. |
| Oligodendroglial Cells | Psychosine promotes the shedding of membranous microvesicles. | Provides a mechanism for myelin destruction in Krabbe's disease. |
| Twitcher Mouse Myelin | Membranes show areas of higher rigidity correlated with higher psychosine levels. | Confirms in vivo relevance of psychosine-induced membrane changes. |
Cellular and Molecular Mechanisms of Action
Impact on Oligodendrocyte Biology and Myelination Processes
The accumulation of psychosine (B1678307), including its acylated forms like N-Pentadecanoyl-psychosine, has a direct and detrimental impact on oligodendrocytes, the cells responsible for myelination in the central nervous system. This interference disrupts the formation and maintenance of the myelin sheath.
Inhibition of Oligodendrocyte Differentiation
Research indicates that the buildup of endogenous psychosine impedes the maturation of oligodendrocytes (OLs). nih.govnih.gov The process of terminal differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes is significantly inhibited. nih.gov This halt in maturation prevents the cells from achieving their primary function of myelinating axons, contributing to the characteristic demyelination seen in related pathologies. nih.govnih.gov
Effects on Myelin Lipid and Protein Synthesis
Psychosine accumulation directly curtails the synthesis of essential myelin components. nih.govnih.gov Studies have shown that oligodendrocytes exposed to psychosine exhibit decreased expression of critical myelin lipids and proteins. nih.gov This reduction in the production of myelin precursors further impairs the ability of the cell to form or maintain the myelin sheath. nih.gov The compromised synthesis of these foundational elements is a key factor in the progressive demyelination process.
Table 1: Impact of Psychosine on Oligodendrocyte Biology
| Biological Process | Observed Effect | Key Findings | References |
|---|---|---|---|
| Oligodendrocyte Differentiation | Inhibition | Accumulation of psychosine impedes the terminal differentiation of oligodendrocyte precursor cells into mature oligodendrocytes. | nih.govnih.gov |
| Myelin Component Synthesis | Inhibition | Leads to decreased expression and synthesis of essential myelin lipids and proteins. | nih.govnih.gov |
| Cell Viability | Decrease | Induces cell death in maturating oligodendrocytes, further contributing to the pathology. | nih.govnih.gov |
Modulation of Cellular Signaling Pathways
This compound and its parent compound exert their cytotoxic effects by dysregulating several critical intracellular signaling pathways that govern cell survival, energy homeostasis, and apoptosis.
Inhibition of Protein Kinase C (PKC) Signaling
Psychosine is a known inhibitor of Protein Kinase C (PKC), a crucial signal transduction protein involved in numerous cellular functions. nih.gov The mechanism of inhibition is believed to be indirect, resulting from the compound's effect on the cell membrane rather than a direct interaction with the enzyme itself. nih.gov Psychosine accumulates in lipid rafts, which are specialized membrane microdomains. nih.gov This accumulation perturbs the local lipid environment, which in turn prevents the translocation of activated, phosphorylated PKC (p-PKC) to the plasma membrane where it would normally function. nih.gov This disruption of the membrane architecture effectively inhibits PKC signaling. nih.gov
Downregulation of AMPK Activity and Lipid Homeostasis Alterations
Psychosine significantly downregulates the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov In oligodendrocyte cell lines, psychosine treatment leads to a time- and dose-dependent decrease in the phosphorylation of Acetyl-CoA Carboxylase (ACC), a key substrate of AMPK, indicating reduced AMPK activity. nih.gov The inhibition of AMPK, the cell's "energy switch," leads to significant alterations in lipid metabolism. nih.gov Specifically, the downregulation of AMPK results in the increased biosynthesis of cholesterol and free fatty acids in oligodendrocytes. nih.gov This disruption of lipid homeostasis is a direct consequence of psychosine's interference with this critical metabolic pathway. nih.gov
Caspase Cascade Activation
Psychosine is a potent inducer of apoptosis, or programmed cell death, in oligodendrocytes and their precursors. nih.govnih.gov This process is mediated by the activation of the caspase cascade, a family of proteases that execute cell death. nih.gov Studies on oligodendrocyte progenitor cell lines show that treatment with psychosine results in the activation and cleavage of both initiator caspases (caspase-8 and caspase-9) and the key effector caspase, caspase-3. nih.gov The activation of this enzymatic cascade is a hallmark of apoptosis and confirms that psychosine's toxicity leads to the self-destruction of these vital myelinating cells. nih.gov
Table 2: Modulation of Signaling Pathways by Psychosine
| Signaling Pathway | Effect | Mechanism of Action | References |
|---|---|---|---|
| Protein Kinase C (PKC) | Inhibition | Alters membrane lipid environment, preventing the translocation of active PKC to the plasma membrane. | nih.gov |
| AMP-activated protein kinase (AMPK) | Downregulation | Decreases AMPK activity, leading to reduced phosphorylation of its substrate, ACC. | nih.gov |
| Lipid Homeostasis | Alteration | Increased biosynthesis of cholesterol and free fatty acids due to AMPK inhibition. | nih.gov |
| Caspase Cascade | Activation | Induces cleavage and activation of initiator caspases (Caspase-8, -9) and effector caspase (Caspase-3), leading to apoptosis. | nih.gov |
Effects on Intracellular Organelle Function
This compound, and its parent compound psychosine (galactosylsphingosine), exert profound and detrimental effects on several key intracellular organelles. The accumulation of these cytotoxic lipids disrupts normal organelle function, contributing significantly to cellular pathology. The mechanisms involve direct inhibition of enzyme activity, alteration of membrane properties, and induction of oxidative stress, leading to a cascade of cellular dysfunction.
Mitochondrial Dysfunction
Psychosine is a potent inhibitor of mitochondrial function, primarily targeting the electron transport chain. Research has demonstrated that it directly inhibits cytochrome c oxidase (Complex IV), a critical enzyme in cellular respiration. nih.govnih.govrupress.org This inhibition occurs rapidly and compromises the primary pathway for ATP synthesis.
Studies on isolated mitochondria and purified enzymes have elucidated the specifics of this interaction.
| Target Enzyme | Cell/System Studied | Observed Effect | IC50 Value | Citation |
| Cytochrome c oxidase | Rat liver mitochondria | Inhibition of enzyme activity | < 20 µM | nih.gov |
| Cytochrome c oxidase | Purified bovine heart | Non-competitive inhibition, decrease in Vmax | ~200 µM | nih.gov |
| Cytochrome c oxidase | Rat liver mitochondria | Inhibition by >50% | < 5 µM | nih.gov |
The inhibitory effect is non-competitive, suggesting that psychosine binds to the enzyme at a site other than the substrate-binding site, altering its conformation and rendering it inactive. nih.gov This disruption of the electron transport chain not only depletes cellular ATP but also contributes to the generation of reactive oxygen species (ROS), further exacerbating cellular stress. nih.gov Furthermore, psychosine's impact on mitochondrial membrane potential has been observed in studies using JC-1 dye, confirming that the compound induces mitochondrial dysfunction, a key step in the apoptotic pathway. biologists.com
Peroxisome Impairment
The function of peroxisomes is severely compromised by psychosine. These organelles are vital for lipid metabolism, including the β-oxidation of very long-chain fatty acids (VLCFAs) and the synthesis of plasmalogens, which are crucial components of myelin. nih.govfrontiersin.org
In the twitcher mouse, an animal model for Krabbe disease where psychosine accumulates, brain tissue exhibits decreased peroxisomal β-oxidation activity and reduced plasmalogen levels. nih.gov Furthermore, studies on the liver of these mice revealed that psychosine-induced inflammation correlates with a generalized reduction of peroxisomal matrix and membrane proteins and significantly decreased activity of catalase, a critical peroxisomal enzyme for detoxifying hydrogen peroxide. nih.gov
Summary of Psychosine Effects on Peroxisomal Markers:
Peroxisomal β-oxidation: Significantly inhibited in rat C6 glial cells and twitcher mouse brain. nih.gov
Very Long-Chain Fatty Acids (VLCFAs): Levels are increased in treated cells. nih.gov
Plasmalogen Content: Decreased in psychosine-treated cells and twitcher mouse brain. nih.gov
Catalase Activity: Significantly decreased in twitcher mouse liver. nih.gov
Disruption of Trans-Golgi Network and Endosomal Vesicles
Psychosine's amphipathic nature allows it to intercalate into cellular membranes, profoundly altering their architecture and fluidity. uic.edunih.gov This physical disruption of membrane integrity has significant consequences for organelles involved in protein and lipid trafficking, such as the trans-Golgi network and the endosomal system. The primary manifestation of this disruption is an increase in the formation and shedding of extracellular vesicles (EVs) and microvesicles. plos.orgnih.govresearchgate.net
By inserting into lipid bilayers, psychosine increases membrane rigidity and induces changes in membrane curvature, which facilitates the budding and release of vesicles from the cell surface. uic.eduplos.org This process of membrane vesiculation has been observed in various cell types, including oligodendrocytes and red blood cells, upon exposure to psychosine. plos.orgresearchgate.net Electron microscopy of nerve tissue from the twitcher mouse model shows clear evidence of vesicular disruption of myelin lamellae. plos.orgnih.gov
While direct visualization of psychosine's effect on the trans-Golgi network is not extensively detailed, the aberrant trafficking and shedding of membrane vesicles are indicative of a breakdown in the highly regulated processes of sorting and transport that are orchestrated by the Golgi and endosomal pathways. The accumulation of psychosine within the cell leads to a state where the shedding of these vesicles may serve as a mechanism to expel the toxic lipid, though this process itself is a sign of severe membrane destabilization and cellular dysfunction. uic.edu
Induction of Programmed Cell Death Mechanisms (Apoptosis)
The culmination of psychosine-induced cellular stress and organelle dysfunction is the activation of programmed cell death, or apoptosis. nih.govnih.gov This is a primary mechanism of psychosine's cytotoxicity, leading to the death of vital cells like oligodendrocytes in the nervous system. nih.govradiopaedia.org
Psychosine induces apoptosis in a dose-dependent manner. nih.gov The process is initiated largely through the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov As described previously, psychosine's damaging effects on mitochondria lead to the release of pro-apoptotic factors into the cytoplasm. This event triggers the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis. nih.govfrontiersin.org The activation of caspases ultimately leads to the systematic dismantling of the cell, including the breakdown of nuclear DNA and cytoskeletal proteins. frontiersin.org
Role in Neuropathophysiological Mechanisms
Accumulation in Globoid Cell Leukodystrophy (Krabbe Disease) Pathogenesis
Krabbe disease is an autosomal recessive genetic disorder stemming from mutations in the GALC gene. nih.gov This genetic flaw results in a dysfunctional GALC enzyme, which is crucial for the breakdown of galactosylceramide and its cytotoxic derivative, psychosine (B1678307). nih.gov The failure of this catabolic process leads to a progressive and toxic accumulation of psychosine, particularly within the myelin-producing cells of the nervous system: oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). nih.govproquest.com This accumulation is a defining pathological feature of Krabbe disease and is central to its pathogenesis. jst.go.jpjneurosci.org In fact, the quantification of psychosine levels is a critical component in the newborn screening and diagnosis of this debilitating condition. duke.edu
The accumulation of psychosine is profoundly toxic to oligodendrocytes and Schwann cells. nih.govnih.gov This cytotoxicity is a direct cause of the widespread apoptosis, or programmed cell death, of these essential myelinating glial cells. rupress.orgnih.govnih.gov The "psychosine hypothesis" posits that this cell death is the primary event leading to the profound demyelination seen in GLD. nih.govuconn.edu
Molecular studies have elucidated several mechanisms through which psychosine exerts its deadly effects. In human oligodendrocyte cell lines, psychosine has been shown to induce apoptosis by causing DNA fragmentation and activating caspases, key enzymes in the apoptotic pathway. nih.gov This process is linked to mitochondrial dysfunction, specifically through the activation of caspase 9. nih.gov Furthermore, psychosine signaling upregulates the pro-apoptotic c-jun N-terminal kinase (JNK) pathway while simultaneously downregulating the anti-apoptotic NF-κB pathway. nih.gov The accumulation of psychosine also disrupts the architecture of cellular membranes, particularly lipid rafts, which can interfere with critical cellular signaling pathways. jneurosci.orgnih.gov
Table 1: Mechanisms of Psychosine-Induced Oligodendrocyte Death
| Mechanism | Key Molecular Players | Consequence |
|---|---|---|
| Apoptosis Induction | Caspase 9, JNK Pathway, AP-1 | Programmed cell death of oligodendrocytes |
| Signaling Pathway Dysregulation | Downregulation of NF-κB | Inhibition of cell survival signals |
| Membrane Disruption | Alteration of lipid raft architecture | Impaired cellular signaling |
The massive loss of oligodendrocytes and Schwann cells culminates in severe and progressive demyelination throughout the nervous system, leading to the characteristic neurological decline observed in Krabbe disease. youtube.combiologists.com
The destructive impact of psychosine is not confined to myelinating cells. Astrocytes, the most abundant glial cells in the CNS, are also significantly affected. Psychosine induces apoptosis in astrocytes and promotes a pro-inflammatory state, contributing to the reactive astrogliosis that is a hallmark of Krabbe disease pathology. biologists.comresearchgate.netnih.gov Studies using astrocytes derived from induced pluripotent stem cells (iPSCs) of Krabbe patients have shown they accumulate psychosine and express elevated levels of the pro-inflammatory cytokine IL-6. nih.gov
Moreover, psychosine accumulation directly contributes to significant axonal damage and loss, a component of the pathology now recognized as a critical factor in the disease's progression. mdpi.comeuropeanreview.org This axonopathy can occur independently of demyelination, suggesting a direct toxic effect of psychosine on neurons. mdpi.com The underlying mechanism is thought to involve the disruption of axonal transport systems, leading to a "dying-back" neuropathy where the distal portions of the axons degenerate first. mdpi.com
Oxidative Stress Induction
The accumulation of N-Pentadecanoyl-psychosine, and psychosine in general, is a significant contributor to neuropathophysiological mechanisms through the induction of oxidative stress. This process involves an imbalance between the production of reactive oxygen species (ROS) and the ability of the central nervous system to detoxify these reactive products or repair the resulting damage. The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption, abundant lipid content, and relatively modest antioxidant defenses.
Detailed research findings indicate that psychosine's cytotoxicity is intrinsically linked to its ability to trigger oxidative stress in neural cells, with oligodendrocytes being particularly susceptible. nih.gov The mechanisms underlying psychosine-induced oxidative stress are multifaceted and primarily revolve around mitochondrial dysfunction. Psychosine has been shown to disrupt the mitochondrial respiratory chain, leading to an overproduction of superoxide radicals. nih.gov This initial surge in ROS can overwhelm the cellular antioxidant systems, leading to a cascade of damaging oxidative reactions.
A key consequence of psychosine accumulation is the depletion of endogenous antioxidants, most notably glutathione (GSH). nih.gov GSH is a critical non-enzymatic antioxidant that directly neutralizes ROS and is essential for the activity of several antioxidant enzymes. Studies on rat C6 glial cells treated with psychosine have demonstrated a significant decrease in intracellular glutathione levels. nih.gov Furthermore, brain tissue from the twitcher mouse, an animal model of Krabbe disease characterized by psychosine accumulation, also exhibits reduced glutathione levels. nih.gov This depletion of the primary antioxidant defense renders neural cells more susceptible to oxidative damage.
The excessive production of ROS and the compromised antioxidant capacity lead to widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids. Lipid peroxidation, the oxidative degradation of lipids, is a prominent feature of psychosine-induced toxicity. This process can damage cell membranes, altering their fluidity and function. While direct quantification of malondialdehyde (MDA), a common marker of lipid peroxidation, in response to this compound is not extensively documented, the known mechanisms of psychosine action strongly suggest its involvement.
Protein carbonylation, an irreversible oxidative modification of proteins, is another hallmark of oxidative stress. nih.gov The accumulation of carbonylated proteins can lead to enzyme dysfunction, disruption of cellular signaling, and the formation of protein aggregates, all of which contribute to neurodegeneration. nih.gov The antioxidant N-acetylcysteine (NAC), a precursor to glutathione, has been shown to mitigate the oxidative stress and cellular damage induced by psychosine in glial cells, underscoring the central role of oxidative stress in its neurotoxic effects. nih.gov
While much of the research has focused on psychosine in a general sense, the length of the acyl chain, such as the pentadecanoyl chain in this compound, can influence the lipophilicity of the molecule and its interaction with cellular membranes. This could potentially modulate its ability to induce oxidative stress, although specific comparative studies are limited. The available evidence strongly supports the role of psychosine in inducing a state of chronic oxidative stress within the central nervous system, which is a key driver of the neuropathology observed in conditions where this lipid accumulates.
Detailed Research Findings on Psychosine-Induced Oxidative Stress
Structure Activity Relationship Studies for Psychosine Analogs
Relationship between Lipid Chain Length and Biological Activity
The length of the N-acyl chain in psychosine (B1678307) analogs is a critical factor in their biological activity. While specific data on N-Pentadecanoyl-psychosine is limited in publicly available research, general principles from studies on related sphingolipids suggest that acyl chain length influences membrane interactions and enzymatic activity. For instance, acid ceramidase (ACDase), an enzyme involved in the catabolism of galactosylceramide to psychosine, has been shown to cleave galactosylceramide regardless of the fatty acyl chain length, indicating a broad substrate specificity that likely includes various N-acyl psychosine analogs. pnas.org
Stereospecificity of Membrane-Mediated Toxicity
The stereochemistry of psychosine plays a crucial role in its biological effects, particularly in understanding the mechanism of its toxicity. Studies comparing naturally occurring psychosine (psy) with its synthetic enantiomer (ent-psy) have provided significant insights into whether its toxic effects are mediated by specific protein interactions, which are typically stereoselective, or by non-specific interactions with the lipid bilayer of cell membranes.
Comparison of Psychosine and its Enantiomer Toxicity
Research has demonstrated that the enantiomer of psychosine exhibits equal or even greater toxicity compared to the natural form. nih.gov This finding strongly suggests that the primary mechanism of psychosine's toxicity is not dependent on stereospecific interactions with proteins. nih.gov If the toxicity were primarily mediated by binding to a specific protein receptor or enzyme active site, one would expect a significant difference in the biological activity between the two enantiomers. The similar toxicity profiles point towards a non-enantioselective mechanism, such as the perturbation of the physical properties of cellular membranes. nih.gov
Both psychosine and its enantiomer have been shown to induce apoptosis, or programmed cell death, to a similar extent. nih.gov This indicates that both molecules likely trigger the same downstream cell death pathways. nih.gov Furthermore, both enantiomers have been observed to localize within lipid rafts, disrupting their architecture and function. nih.govnih.govnih.govnih.gov This disruption of membrane microdomains is a key event in the pathogenic cascade initiated by psychosine accumulation. nih.govnih.govnih.govnih.gov
| Property | Psychosine (psy) | Enantiomer (ent-psy) | Reference |
|---|---|---|---|
| Toxicity | Highly cytotoxic | Equal or greater toxicity | nih.gov |
| Apoptosis Induction | Induces apoptosis | Induces apoptosis equivalently | nih.gov |
| Localization | Lipid rafts | Lipid rafts | nih.govnih.govnih.govnih.gov |
| Mechanism | Primarily non-enantioselective, membrane perturbation | nih.gov |
Influence of Headgroup Modifications on Functional Interactions
The hydrophilic headgroup of psychosine, which consists of a galactose sugar moiety, is another key area for structure-activity relationship studies. Modifications to this headgroup can significantly alter the molecule's interactions with membrane components and signaling proteins.
Psychosine is a known inhibitor of protein kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. nih.govnih.govmedchemexpress.com The inhibitory effect of psychosine on PKC is thought to be mediated through the disruption of lipid rafts where PKC activation occurs. nih.gov Alterations to the galactose headgroup could potentially modify the way the analog interacts with the membrane surface and, consequently, its ability to disrupt raft integrity and inhibit PKC. For instance, changes in the hydroxyl group configuration or the introduction of different sugar moieties could affect the hydrogen bonding network at the membrane interface, leading to altered biological activity.
Emerging Research Avenues and Future Directions
Development of Novel Research Probes and Reporter Lipids
The study of psychosine's pathological mechanisms has been significantly advanced by the development of specialized molecular tools. A notable example is the synthesis of the enantiomer of psychosine (B1678307), ent-psy, which serves as a crucial research probe. nih.govnih.gov Enantiomers are mirror images of molecules that possess identical physicochemical properties but can interact differently with chiral environments, such as protein binding sites. nih.gov The toxicity of ent-psy was found to be equal to or greater than that of the naturally occurring psychosine, suggesting that its cytotoxic effects are primarily mediated through non-enantioselective mechanisms, such as the disruption of cell membrane architecture, rather than specific protein-psychosine interactions. nih.govnih.gov
These synthetic analogs are instrumental in distinguishing between the membrane-mediated and protein-mediated effects of psychosine. By observing the cellular responses to these probes, researchers can gain a more precise understanding of how psychosine accumulation leads to the cellular dysfunction seen in Krabbe disease. nih.gov Further development of fluorescently tagged or isotopically labeled versions of N-Pentadecanoyl-psychosine and other psychosine analogs will be critical for visualizing their subcellular localization and tracking their metabolic fate in real-time.
Integration into Multi-Omics Approaches (e.g., Proteo-lipidomics)
The complexity of lysosomal storage diseases (LSDs) necessitates a comprehensive analytical approach that extends beyond the study of a single class of molecules. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and lipidomics, is emerging as a powerful strategy to unravel the intricate molecular networks perturbed in these disorders. nih.govmssm.edunih.gov
A recently developed method, nanoflow liquid chromatography Multi-Omic Single-shot Technology (nMOST), allows for the simultaneous analysis of lipids and proteins from the same biological sample, providing a "proteo-lipidomic" profile. nih.gov This technology is particularly valuable for studying LSDs, as it can reveal complex relationships between the accumulation of specific lipids, like psychosine, and alterations in the cellular proteome. nih.gov
By applying such multi-omics approaches to cellular and animal models of Krabbe disease, researchers can identify novel biomarkers for disease progression and therapeutic response. Furthermore, these integrated datasets can illuminate previously unknown pathways affected by psychosine accumulation, potentially revealing new targets for therapeutic intervention. nih.gov
| Multi-Omics Technology | Application in Lysosomal Storage Disease Research | Potential Insights |
| Genomics | Identification of mutations in genes responsible for LSDs. | Understanding the genetic basis of disease and genotype-phenotype correlations. |
| Transcriptomics | Analysis of gene expression changes in response to lipid accumulation. | Revealing cellular stress responses and compensatory mechanisms. |
| Proteomics | Quantification of protein abundance and post-translational modifications. | Identifying downstream signaling pathways affected by lysosomal dysfunction. |
| Lipidomics | Comprehensive analysis of cellular lipid profiles. | Characterizing the specific lipid species that accumulate and their impact on membrane properties. |
| Proteo-lipidomics | Simultaneous analysis of proteins and lipids. | Uncovering direct interactions and functional relationships between lipids and proteins. |
Investigating Broader Roles in Membrane Biology and Lipid Signaling Beyond Disease States
While psychosine is primarily studied for its cytotoxic role in Krabbe disease, there is growing interest in its potential functions in normal cellular processes, albeit at much lower concentrations. Research has shown that psychosine preferentially accumulates in lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. nih.gov
Lipid rafts serve as organizing centers for signaling molecules, and the insertion of psychosine into these domains can disrupt their architecture and impair the function of associated proteins, such as Protein Kinase C (PKC). nih.gov This disruption of raft-dependent signaling is a key aspect of its pathology. However, it also raises the question of whether psychosine, or similar lysosphingolipids, might play a regulatory role in signal transduction under physiological conditions.
Future research will likely focus on elucidating the precise biophysical mechanisms by which psychosine alters membrane properties, such as fluidity and curvature. researchgate.net Understanding these fundamental interactions will not only provide deeper insights into the pathogenesis of Krabbe disease but may also uncover novel roles for lysosphingolipids in cellular signaling and membrane homeostasis.
Exploration of Psychosine Analogs in other Lysosomal Storage Disorders
The accumulation of specific lysosphingolipids is a shared pathological feature in several lysosomal storage disorders beyond Krabbe disease. For instance, the accumulation of sulfatides (B1148509) is a hallmark of Metachromatic Leukodystrophy (MLD). nih.gov This commonality suggests that insights gained from studying psychosine could be applicable to understanding the disease mechanisms in other lipidoses.
The exploration of psychosine analogs, including those with different acyl chain lengths like this compound, could provide valuable tools for studying the structure-activity relationships of lysosphingolipid toxicity. By comparing the effects of various analogs on cellular function, researchers can determine how factors such as acyl chain saturation and length influence their ability to disrupt membranes and induce cell death.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
